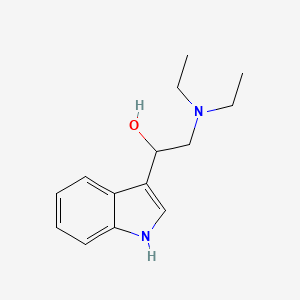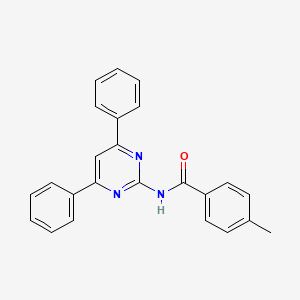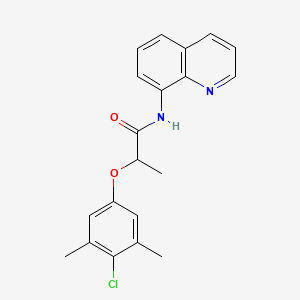![molecular formula C20H14F2N2O3S B11337552 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B11337552.png)
2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is also known as (9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid . Its chemical formula is C₁₆H₉F₂N₃O₄S .
- The structure consists of a thiazine ring with a fluorine atom at position 9 and a carboxylic acid group attached to the thiazine nitrogen.
- It falls within the class of heterocyclic compounds and exhibits interesting pharmacological properties.
Preparation Methods
Synthetic Routes: Information on specific synthetic routes for this compound is limited. it can be synthesized through various methods involving thiazine ring formation and subsequent functionalization.
Industrial Production: Unfortunately, industrial-scale production methods are not widely documented. Research laboratories may synthesize it for specific studies.
Chemical Reactions Analysis
Reactivity: The compound may undergo reactions typical of thiazine derivatives, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example
Major Products: These reactions can yield various derivatives, such as substituted thiazines or amides.
Scientific Research Applications
Biology and Medicine: Limited studies suggest potential bioactivity. Further research is needed to understand its effects on biological systems.
Industry: Its industrial applications remain unexplored due to scarcity of data.
Mechanism of Action
- Unfortunately, detailed information on its mechanism of action is lacking. Further studies are necessary to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds: While direct analogs are scarce, related thiazine derivatives may include other substituted thiazines or amides.
Uniqueness: Its unique structure, combining a thiazine ring with a carboxylic acid group, sets it apart from common compounds.
Properties
Molecular Formula |
C20H14F2N2O3S |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C20H14F2N2O3S/c21-13-5-8-15(9-6-13)23-20(25)12-24-18-10-7-14(22)11-17(18)16-3-1-2-4-19(16)28(24,26)27/h1-11H,12H2,(H,23,25) |
InChI Key |
OAYQJRCJLDWHFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)F)N(S2(=O)=O)CC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-fluorophenoxy)butan-1-one](/img/structure/B11337483.png)
![4-chloro-N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B11337485.png)
![{4-[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(4-methoxyphenyl)methanone](/img/structure/B11337488.png)

![1-(3-acetylphenyl)-4-[(2-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11337503.png)
![2-(naphthalen-1-yl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11337506.png)
![2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1-(2-methylpropyl)-1H-benzimidazole](/img/structure/B11337508.png)

![N-[1H-indol-3-yl(phenyl)methyl]-N-methyl-4-nitrobenzamide](/img/structure/B11337515.png)

![5-(4-chlorophenyl)-3-[2-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11337528.png)
![6-(3-bromo-4-methoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11337542.png)
![Methyl 4,5-dimethoxy-2-[({1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11337546.png)
